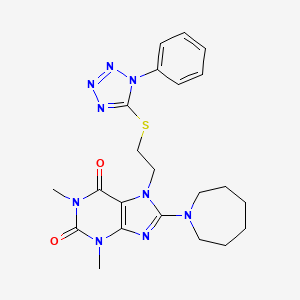

8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the Azepane Group: This step involves the nucleophilic substitution of a halogenated purine derivative with azepane.

Attachment of the Tetrazole Group: This is usually done through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the purine core or the azepane ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting purine receptors or enzymes.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used to study the interactions of purine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 8-Azepan-1-yl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

- 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

- 8-Azepan-1-yl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione

Uniqueness

What sets 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative with tetrazole functionality, is of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An azepane ring.

- A dimethyl purine core.

- A thioether linkage with a phenyl-substituted tetrazole.

This unique combination of moieties is hypothesized to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. The incorporation of the tetrazole ring in the structure of this compound may enhance its efficacy against various pathogens. For instance:

- In vitro studies have shown that similar tetrazole compounds possess antibacterial and antifungal activities. The zones of inhibition measured through disc diffusion methods reveal promising results against Gram-positive and Gram-negative bacteria .

| Compound | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-(azepan-1-yl)-... | Staphylococcus aureus | 30 μg/mL |

| 8-(azepan-1-yl)-... | Escherichia coli | 40 μg/mL |

| Reference Drug (Ciprofloxacin) | Various | 10–20 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of purine derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests that the compound may also exhibit similar properties through modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The mechanism typically involves:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth via interference with cell cycle progression.

For example, certain derivatives have shown effectiveness against breast cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Vinaya K. et al. demonstrated that a series of tetrazole derivatives exhibited MIC values ranging from 23.40 to 46.87 μg/mL against various bacterial strains, indicating a robust antimicrobial profile .

- Anti-inflammatory Mechanisms : Research has shown that purine derivatives can modulate pathways such as NF-kB and MAPK signaling, which are crucial in inflammatory responses . This suggests that our compound may similarly exert effects on these pathways.

- Anticancer Studies : A recent investigation into related purine derivatives revealed that they could effectively inhibit cell proliferation in cancer lines such as MCF-7 and HeLa, with some compounds showing selectivity towards cancer cells over normal cells .

Properties

IUPAC Name |

8-(azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O2S/c1-27-18-17(19(32)28(2)22(27)33)30(20(23-18)29-12-8-3-4-9-13-29)14-15-34-21-24-25-26-31(21)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHOUZXECCBBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.